molecular formula C19H17N3O4 B8333081 4-((4-Methoxyphenyl)amino)-6-((methylamino)carbonyl)-3-quinolinecarboxylic acid CAS No. 1153631-91-4

4-((4-Methoxyphenyl)amino)-6-((methylamino)carbonyl)-3-quinolinecarboxylic acid

Cat. No. B8333081
M. Wt: 351.4 g/mol
InChI Key: TYORCOLIIIUMSE-UHFFFAOYSA-N
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Patent
US08557843B2

Procedure details

Ethyl 4-[(4-methoxyphenyl)amino]-6-(methylcarbamoyl)quinoline-3-carboxylate (0.2 g) was stirred with LiOH (85.5 mg) in 6 mL of MeOH:THF:H2O (2:2:2) overnight. The reaction mixture was concentrated and the aqueous layer was washed with ethyl acetate. The aqueous layers were collected and acidified with aqueous HCl and the precipitate formed was filtered and dried to give 0.142 g (60%) of 4-[(4-methoxyphenyl)amino]-6-(methylcarbamoyl)-quinoline-3-carboxylic acid. 1H NMR (300 MHz, CD3OD) δ 9.05 (s, 1H, aromatic), 8.20 (s, 1H, aromatic), 8.12-7.81 (m, 2H, aromatic), 7.27 (d, 2H, J=9.9 Hz, aromatic), 7.06 (d, 2H, J=9.9 Hz, aromatic), 3.88 (s, 1H, —OCH3), 2.82 (s, 3H, —NCH3); LC-MS (m/z) 352.0 (M+1).
Name
Ethyl 4-[(4-methoxyphenyl)amino]-6-(methylcarbamoyl)quinoline-3-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
85.5 mg
Type
reactant
Reaction Step One
Name
MeOH THF H2O
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([C:20](=[O:23])[NH:21][CH3:22])[CH:18]=3)[N:13]=[CH:12][C:11]=2[C:24]([O:26]CC)=[O:25])=[CH:5][CH:4]=1.[Li+].[OH-]>CO.C1COCC1.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([C:20](=[O:23])[NH:21][CH3:22])[CH:18]=3)[N:13]=[CH:12][C:11]=2[C:24]([OH:26])=[O:25])=[CH:5][CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Ethyl 4-[(4-methoxyphenyl)amino]-6-(methylcarbamoyl)quinoline-3-carboxylate
Quantity
0.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NC1=C(C=NC2=CC=C(C=C12)C(NC)=O)C(=O)OCC
Name
Quantity
85.5 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
MeOH THF H2O
Quantity
6 mL
Type
solvent
Smiles
CO.C1CCOC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The aqueous layers were collected
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC1=C(C=NC2=CC=C(C=C12)C(NC)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.142 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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